11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Description
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid (referred to here as Compound 8) is a fused heterocyclic compound featuring a pyrido[2,1-b]quinazoline core with a carboxylic acid substituent at position 8 and a ketone group at position 11. First synthesized and evaluated by Schwender et al. in 1979, it emerged as a potent orally active antiallergy agent, outperforming established drugs like cromolyn sodium and doxantrazole in rat passive cutaneous anaphylaxis (PCA) tests . Its mechanism involves inhibition of mast cell degranulation and mediator release (e.g., histamine, SRS-A), making it effective against type I hypersensitivity reactions .
Properties
IUPAC Name |
11-oxopyrido[2,1-b]quinazoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-9-3-1-2-4-10(9)14-11-6-5-8(13(17)18)7-15(11)12/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORCQIVSPYWDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=C(C=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212419 | |
| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63094-28-0 | |
| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063094280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phthalic anhydride, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
Biological Activities
Research has demonstrated that 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid exhibits significant biological properties, making it a candidate for various therapeutic applications:
- Antitumor Activity : Studies indicate that this compound has antitumor effects, potentially targeting various cancer types. Its mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation .
- Antiallergy Properties : The compound has been evaluated for its antiallergy effects, showing superior activity compared to traditional agents like cromolyn sodium. In animal models, it demonstrated oral efficacy in mitigating allergic responses .
- Inhibition of Enzymes : It acts as an inhibitor of certain kinases, including MLK3 and Janus kinases (JAK3 and TYK2), which are implicated in various diseases such as autoimmune disorders and cancer .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that leverage its carboxylic acid functional group. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Isopropyl-11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid | Isopropyl group addition | Enhanced lipophilicity |
| 2-Methoxy-11-Oxo-11H-pyrido[2,1-b]quinazoline | Methoxy substitution | Potentially altered biological activity |
| Quinazoline Derivatives | Basic quinazoline structure | Varying biological activities depending on substitutions |
The structural uniqueness of this compound contributes to its distinct biological activities compared to these similar compounds .
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study published in the Journal of Medicinal Chemistry reported on a series of synthesized analogues that exhibited potent antiallergy effects, with one analogue outperforming established treatments in preclinical models .
- Another research effort focused on the compound's antitumor properties, demonstrating its efficacy against specific cancer cell lines through mechanisms involving kinase inhibition .
Mechanism of Action
The mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Pharmacological Parameters of Pyrido[2,1-b]quinazolinecarboxylic Acids
- Positional Isomerism : The carboxylic acid group’s position significantly impacts bioavailability and efficacy. Compound 8 (8-carboxylic acid) exhibits superior oral absorption compared to its 2- and 4-carboxylic acid isomers, as evidenced by its higher absorption quotient (4.0 vs. 1.9–5.0) .
- Substituent Effects : Methylation at position 2 (e.g., 2-methyl-8-carboxylic acid) enhances potency, achieving 50% PCA inhibition (ED₅₀) at 1.0 mg/kg orally, surpassing cromolyn sodium (ED₅₀ >10 mg/kg) .
Functional Analogues with Antiallergy Activity
Thieno[2,3-d]pyrimidine Derivatives
Ethyl 6-ethyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylate and related salts demonstrate comparable antiallergy activity to Compound 8, with sustained inhibition of histamine release and bronchospasm for up to 4 hours. However, their efficacy in oral models remains inferior (ED₅₀ >5 mg/kg) .
Naphthopyrano[2,1-b]pyrimidine Derivatives
Compounds like 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid show antiallergy activity but require higher doses (ED₅₀ >20 mg/kg) and lack oral bioavailability .
Mechanistic and Clinical Differentiation
Table 2: Comparative Mechanisms and Therapeutic Profiles
- Compound 8 vs. Sm 857 : While both inhibit mast cell mediators, Sm 857 additionally blocks leukotriene D4 (LTD4)-induced bronchoconstriction, making it effective in asthma models. However, Compound 8’s oral absorption and potency remain unmatched .
- Therapeutic Interactions : Compound 8 increases free theophylline fractions in plasma by 30%, necessitating dose adjustments during co-administration .
Biological Activity
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid is a heterocyclic organic compound belonging to the pyridoquinazoline family, characterized by its unique structure and significant biological activities. With a molecular formula of C13H8N2O3 and a molecular weight of 240.21 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antiallergy agent and in cancer treatment.
- Appearance : Reddish-brown powder
- Melting Point : 291-293°C
- Solubility : Insoluble in water; soluble in organic solvents (e.g., ethanol, methanol)
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 2-aminopyridine with phthalic anhydride, followed by oxidation steps. Various synthetic methods have been optimized for both laboratory and industrial production.
Antiallergy Activity
Research indicates that this compound exhibits potent antiallergic properties. In the rat passive cutaneous anaphylaxis (PCA) test, it demonstrated greater oral activity compared to established antiallergy drugs like cromolyn sodium and doxantrazole. This suggests its potential as a therapeutic agent in treating allergic reactions .
Table 1: Comparative Efficacy in PCA Test
| Compound | Administration Route | Efficacy |
|---|---|---|
| This compound | Oral | Superior |
| Cromolyn Sodium | Intravenous | Moderate |
| Doxantrazole | Intravenous | Moderate |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving protein kinase inhibition. Specifically, derivatives of this compound have shown promise as inhibitors of mixed-lineage kinases (MLK) and Janus kinases (JAK), which are implicated in various cancers and inflammatory diseases .
Table 2: Mechanisms of Action Against Cancer
| Mechanism | Description |
|---|---|
| Protein Kinase Inhibition | Targets MLK3 and JAK3 pathways involved in cell proliferation |
| Induction of Apoptosis | Promotes programmed cell death in cancer cells |
| Cell Cycle Arrest | Prevents progression through critical phases of the cell cycle |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Substituents on the quinazoline ring significantly influence its pharmacological properties. For instance, modifications such as methyl or isopropyl groups enhance lipophilicity and potentially improve bioavailability .
Table 3: Structural Variants and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid | Methyl substitution on ring | Enhanced antiallergy activity |
| 2-Isopropyl derivative | Isopropyl group addition | Increased lipophilicity |
| Quinazoline derivatives | Varying substitutions | Diverse biological activities |
Case Studies
Several studies have focused on the pharmacological profile of this compound:
- Antiallergic Efficacy Study : A study demonstrated that the compound was orally active in a rat model, outperforming traditional antiallergy medications .
- Cancer Inhibition Research : Another investigation highlighted its potential as a protein kinase inhibitor, suggesting applications in cancer therapy .
- SAR Analysis : A quantitative structure-activity relationship (QSAR) analysis indicated that specific electronic properties of the compound correlate with its biological activity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid and its derivatives?
The compound is synthesized via nickel carbonyl-mediated carboxylation of brominated precursors, enabling regioselective functionalization at the 8-position . Alternative routes include Diversity-Oriented Total Synthesis (DOTS) for generating structural analogues, which involves cyclization and functional group interconversion steps . Early studies by Schwender et al. (1979) optimized reaction conditions to achieve high yields (>70%) for antiallergy-active derivatives .
Q. How is the structural integrity of this compound validated in academic research?
Characterization relies on multimodal analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
- HPLC-MS for purity assessment, with retention times and molecular ion peaks ([M+H]⁺ at m/z 269.262) .
- X-ray crystallography to resolve conformational details, such as the planar pyridoquinazoline core and carboxylate orientation .
Q. What primary pharmacological models demonstrate its antiallergy activity?
The rat passive cutaneous anaphylaxis (PCA) test is the gold standard, where the compound inhibits IgE-mediated histamine release (ED₅₀ = 2.5 mg/kg orally), outperforming cromolyn sodium (ED₅₀ = 10 mg/kg intravenously) . Additional validation includes the rat allergic bronchospasm model, showing 80% inhibition of airway constriction at 5 mg/kg .
Advanced Research Questions
Q. How do structural modifications at the 2- and 8-positions influence its dual activity as a mediator-release inhibitor and thromboxane synthase antagonist?
Substituent effects are critical:
- 2-Methyl derivatives enhance oral bioavailability and prolong plasma half-life (t₁/₂ = 4.2 hrs vs. 1.8 hrs for unsubstituted parent) .
- N-Heterocyclic alkyl carboxamides at the 8-position improve SRS-A (slow-reacting substance of anaphylaxis) antagonism (IC₅₀ = 0.3 µM) while retaining thromboxane synthase inhibition (IC₅₀ = 1.2 µM) .
- Branched-chain alkyl moieties at the 2-position reduce hepatic first-pass metabolism, as shown in guinea pig LTE4-induced bronchoconstriction assays .
Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy?
- Species-specific metabolism : Human liver microsome studies reveal rapid glucuronidation of the carboxylate group (CLint = 45 mL/min/kg), necessitating prodrug strategies .
- Tissue distribution : Radiolabeled tracer studies in rats show low lung bioavailability (AUClung/AUCplasma = 0.2), prompting formulation optimization (e.g., nanoparticle encapsulation) .
Q. Can this compound synergize with other antiasthma agents in preclinical models?
Co-administration with β₂-agonists (e.g., salbutamol) in guinea pig models demonstrates additive effects, reducing LTD4-induced bronchospasm by 95% compared to 60% monotherapy . Mechanistic studies suggest cAMP pathway cross-talk enhances smooth muscle relaxation .
Methodological Challenges and Data Contradictions
Q. How should researchers resolve conflicting reports on molecular weight and purity?
Discrepancies exist between supplier data (e.g., Sigma-Aldrich reports Mw = 269.26 vs. Otava’s Mw = 240.22 ). Mitigation strategies include:
- Independent validation via high-resolution mass spectrometry (HRMS).
- Batch-specific COA requests , as commercial samples often lack analytical documentation .
Q. What advanced techniques optimize its stability in biological matrices?
- Cross-linked enzyme aggregates (CLEAs) stabilize the compound during in vitro hydroxylation assays, achieving >90% recovery in PBS (pH 7.4) over 24 hrs .
- Lyophilization with cryoprotectants (e.g., trehalose) prevents carboxylate degradation in long-term storage .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Oral bioavailability (rat) | 58% | |
| Plasma protein binding | 92% | |
| IC₅₀ (SRS-A antagonism) | 0.3 µM | |
| LogP (calculated) | 1.8 |
| Model | Efficacy | Dose |
|---|---|---|
| Rat PCA test | 85% inhibition | 5 mg/kg, oral |
| Guinea pig bronchospasm | 90% inhibition | 3 mg/kg, oral |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
